molecular formula C16H12F3N5O B2690544 N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396791-46-0

N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2690544
CAS RN: 1396791-46-0
M. Wt: 347.301
InChI Key: OJWOMCPVDZJUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as TAT, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. TAT is a tetrazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various fields of research.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is through the inhibition of the proteasome, which is an essential component of the cell's protein degradation system. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a common mechanism of action for many anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, this compound has also been shown to have antifungal and antibacterial activity. This compound has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is its broad range of biological activities, which makes it a versatile tool for scientific research. This compound is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are numerous potential future directions for research on N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. One area of interest is in the development of this compound-based anticancer drugs. Researchers are also exploring the potential of this compound in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of new drugs with enhanced efficacy and reduced side effects.

Synthesis Methods

The synthesis of N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the reaction of 4-trifluoromethylphenylhydrazine with ethyl 2-(phenylamino)-2-oxoacetate, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is then purified through various techniques such as chromatography or recrystallization.

Scientific Research Applications

N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.

properties

IUPAC Name

N-methyl-N-phenyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c1-23(12-5-3-2-4-6-12)15(25)14-20-22-24(21-14)13-9-7-11(8-10-13)16(17,18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWOMCPVDZJUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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